molecular formula C24H27ClN6O2S B108172 Promethazine teoclate CAS No. 17693-51-5

Promethazine teoclate

Cat. No.: B108172
CAS No.: 17693-51-5
M. Wt: 499.0 g/mol
InChI Key: YCXARMXCESBEDS-UHFFFAOYSA-N
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Description

Promethazine teoclate is a compound that belongs to the phenothiazine class of medications. It is primarily used as an antihistamine, sedative, and antiemetic. This compound is effective in treating allergies, motion sickness, nausea, and vomiting. It is also used for its sedative properties to manage anxiety and induce sleep.

Preparation Methods

Synthetic Routes and Reaction Conditions: Promethazine teoclate is synthesized through a series of chemical reactions involving the parent compound, promethazine, and theophylline. The synthesis typically involves the following steps:

    N-Demethylation: Promethazine undergoes N-demethylation to form a secondary amine.

    Reaction with Theophylline: The secondary amine reacts with theophylline to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process includes:

    Controlled Temperature and pH: Maintaining specific temperature and pH levels to facilitate the reaction.

    Purification: Using techniques such as crystallization and filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Promethazine teoclate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its parent compound, promethazine.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms in the phenothiazine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation.

    Promethazine: Formed through reduction.

    Substituted Phenothiazines: Formed through substitution reactions.

Scientific Research Applications

Promethazine teoclate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenothiazines.

    Biology: Investigated for its effects on various biological pathways and receptors.

    Medicine: Extensively used in clinical research to evaluate its efficacy in treating allergic reactions, nausea, and motion sickness.

    Industry: Utilized in the formulation of pharmaceutical products, especially those targeting allergies and motion sickness.

Mechanism of Action

Promethazine teoclate exerts its effects through multiple mechanisms:

    Histamine H1 Receptor Antagonism: Blocks histamine H1 receptors, reducing allergic symptoms.

    Dopamine Receptor Antagonism: Inhibits dopamine receptors, contributing to its antiemetic and sedative effects.

    Muscarinic Receptor Antagonism: Blocks muscarinic receptors, leading to its sedative and anti-motion sickness properties.

Comparison with Similar Compounds

Promethazine teoclate is compared with other similar compounds such as:

This compound stands out due to its combination of antihistamine, antiemetic, and sedative properties, making it a versatile compound in both clinical and research settings.

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.C7H7ClN4O2/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-11,13H,12H2,1-3H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXARMXCESBEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17693-51-5
Record name Promethazine theoclate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17693-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine teoclate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017693515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promethazine teoclate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMETHAZINE TEOCLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PUP23U26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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